7-Oxa-1-azaspiro[3.6]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-1-azaspiro[3.6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(3-5-9-8)4-7-10-6-1/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVHIXXERIBFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxa 1 Azaspiro 3.6 Decane and Its Congeners
Retrosynthetic Analysis of the 7-Oxa-1-azaspiro[3.6]decane Skeleton
A retrosynthetic analysis of the this compound framework reveals several potential bond disconnections that can lead to viable synthetic pathways. The core structure consists of a four-membered azetidine (B1206935) ring and a seven-membered oxepane (B1206615) ring sharing a single spirocyclic carbon atom.
Key retrosynthetic disconnections can be envisioned as follows:
Disconnection of the Azetidine Ring: The azetidine ring can be disconnected via the C-N bond. This leads back to a precursor containing a pre-formed oxepane ring with a side chain bearing an amine and a suitable leaving group at the γ-position (e.g., a γ-haloamine or an activated γ-aminoalcohol). clockss.org This approach relies on an intramolecular nucleophilic substitution to form the four-membered ring.
Disconnection of the Oxepane Ring: Alternatively, the oxepane ring can be disconnected through the ether linkage (C-O-C). This strategy points to an acyclic precursor containing a pre-formed azetidine ring and a hydroxyl group, with a tethered alkyl chain bearing a leaving group, setting the stage for an intramolecular Williamson ether synthesis. Another powerful method involves ring-closing metathesis (RCM) of a diene precursor. rsc.org
Simultaneous Ring Formation: More convergent strategies might involve precursors that allow for the sequential or tandem formation of both rings from a highly functionalized acyclic starting material. For instance, a precursor with both amine and alcohol functionalities, along with appropriate electrophilic centers, could be designed.
These retrosynthetic pathways form the basis for the total synthesis approaches discussed in the following sections.
Total Synthesis Approaches to this compound
The total synthesis of this compound can be accomplished through various strategies that focus on the construction of the spirocyclic core and the individual heterocyclic rings.
The formation of the spirocyclic junction is a critical step in the synthesis. Several modern synthetic methods are well-suited for this purpose.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. researchgate.netbeilstein-journals.orgmdpi.com In the context of this compound, a precursor containing two terminal olefins, one tethered to the nitrogen and the other to the oxygen functionality relative to the eventual spiro-center, could be cyclized using a ruthenium-based catalyst like Grubbs' catalyst. mdpi.com This approach is often characterized by its high functional group tolerance. researchgate.net
Intramolecular Cyclization: The spirocycle can be constructed via intramolecular reactions where a nucleophile attacks an electrophilic center within the same molecule. This can include intramolecular Michael additions, aldol (B89426) condensations, or alkylations, depending on the functionality of the acyclic precursor. csic.es For instance, intramolecular hydrogen abstraction promoted by N-radicals has been used to synthesize various oxa-aza spirobicycles. csic.escsic.es
| Strategy | Key Reaction | Catalyst/Reagent | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Grubbs' Catalyst (Ru-based) | High functional group tolerance, mild reaction conditions. | Requires synthesis of diene precursor, catalyst cost. | researchgate.netbeilstein-journals.orgmdpi.com |
| Intramolecular Radical Cyclization | Hydrogen Atom Transfer (HAT) | (Diacetoxyiodo)benzene/Iodine | Mild conditions, good for complex systems. | Control of regioselectivity can be difficult. | csic.escsic.es |
| Intramolecular Nucleophilic Substitution | SN2 Reaction | Base (e.g., LiHMDS) | Well-established, predictable outcomes. | Competition with elimination reactions. | clockss.org |
The synthesis of the strained four-membered azetidine ring requires specific and efficient methodologies.
Intramolecular Cyclization of γ-Amino Alcohols: The most common method involves the cyclization of a γ-amino alcohol. acs.org The alcohol is first activated by converting it into a good leaving group (e.g., a mesylate or tosylate), followed by intramolecular nucleophilic attack by the amine under basic conditions. organic-chemistry.org
Reduction of β-Lactams: Azetidines can be readily prepared by the reduction of corresponding β-lactams (azetidin-2-ones). acs.org Reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) are effective for this transformation, and the stereochemistry of the ring substituents is generally retained. acs.org
Photochemical Cyclizations: Photochemical reactions can also be employed. For example, the irradiation of a suitable ketone can lead to the formation of a biradical intermediate, which can then recombine to form the azetidine ring. clockss.org
The construction of the seven-membered oxepane ring is often challenging due to unfavorable entropic factors. However, several reliable methods have been developed.
Intramolecular Williamson Ether Synthesis: This classical method involves the intramolecular reaction of an alcohol with an alkyl halide. While effective for smaller rings, its application to oxepane synthesis requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Ring Expansion: Oxepanes can be synthesized through the ring expansion of smaller cyclic systems. For example, the ring expansion of cyclopropanated carbohydrates using catalytic amounts of TMSOTf has been reported to yield substituted oxepanes. acs.org
Stereoselective Synthesis of Enantiopure this compound
The development of stereoselective syntheses is crucial for accessing enantiomerically pure forms of this compound, which is vital for studying its biological activity.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. ub.edu The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key bond-forming reaction, and is then removed.
Divergent and Convergent Synthetic Strategies for this compound Derivatives
The construction of molecular libraries for drug discovery often relies on efficient synthetic strategies that can generate a wide range of analogs from common intermediates. Divergent and convergent synthesis are two powerful approaches to achieve this.
Divergent synthesis begins with a common core precursor that is systematically modified in later steps to produce a library of structurally related compounds. This strategy is highly effective for exploring the structure-activity relationship (SAR) of a particular scaffold. A clear example is the solution-phase parallel synthesis of a 162-member library of N-diversified 1-oxa-7-azaspiro[4.5]decane derivatives. nih.gov This was achieved by first creating two diastereomeric spirocyclic precursors, elaborating each into different scaffolds, and then introducing further diversity at the nitrogen atom. nih.gov Similarly, divergent strategies have been proposed for the synthesis of various oxa-cyclic nitrones and other azaspirocycles from common intermediates. pku.edu.cnresearchgate.net
The choice between these strategies depends on the synthetic goal. Divergent synthesis is ideal for generating libraries of analogs from a central scaffold, whereas convergent synthesis is often superior for the efficient, large-scale production of a single, complex target molecule.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact and improving safety and efficiency. rsc.org The synthesis of complex molecules like this compound can benefit significantly from these principles.
The 12 Principles of Green Chemistry provide a framework for sustainable synthesis:
Waste Prevention : Designing syntheses to prevent waste is prioritized over treating waste after it is created. nih.gov
Atom Economy : Synthetic methods should maximize the incorporation of all materials from the reactants into the final product. pku.edu.cn Reactions like cycloadditions and cascade reactions are inherently atom-economical.
Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity.
Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous.
Design for Energy Efficiency : Energy requirements should be minimized; syntheses at ambient temperature and pressure are ideal. diva-portal.org Photocatalysis and electrocatalysis are emerging as energy-efficient methods for spirocycle synthesis. sioc-journal.cn
Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. nih.gov
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. mdpi.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. rsc.org Organocatalysis, biocatalysis, and metal catalysis are key to greener spirocycle synthesis. mdpi.comrsc.org
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents.
In the context of this compound synthesis, applying these principles would involve favoring catalytic (especially biocatalytic and organocatalytic) and cascade reactions to improve atom economy and reduce steps. mdpi.commdpi.com The use of biocatalysis, for example, offers exquisite stereocontrol under mild, aqueous conditions, representing a transformative tool for synthesizing spirocyclic scaffolds sustainably. bohrium.com Choosing safer, renewable solvents and minimizing energy-intensive purification steps by designing more selective reactions are also critical considerations. Green chemistry metrics, such as E-Factor and Process Mass Intensity (PMI), can be used to quantitatively assess the environmental footprint of a synthetic route. rsc.org
Chemical Reactivity and Mechanistic Investigations of 7 Oxa 1 Azaspiro 3.6 Decane
Ring-Opening Reactions of the Azetidine (B1206935) Moiety in 7-Oxa-1-azaspiro[3.6]decane
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 105 kJ/mol), which is a primary driver of its reactivity. acs.org While more stable than its three-membered counterpart, the aziridine, the azetidine moiety in this compound is susceptible to ring-opening reactions under specific conditions. rsc.orgclockss.org These reactions typically require activation of the nitrogen atom to facilitate nucleophilic attack.
Generally, N-unsubstituted or N-alkylated azetidines are relatively stable and necessitate activation via Lewis or Brønsted acids to undergo ring cleavage. magtech.com.cnrsc.org Protonation or coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the adjacent ring carbons, making them vulnerable to attack by nucleophiles. In the case of the symmetrically substituted azetidine in this compound, nucleophilic attack can occur at either C2 or C4, leading to the same product. This process results in the formation of a γ-substituted amino alcohol, where the substituent is derived from the attacking nucleophile.
A variety of nucleophiles can be employed for this transformation, as summarized in the table below, which outlines expected reactions based on general azetidine chemistry.
| Nucleophile | Reagent/Conditions | Expected Product Type |
| Halides | ZnX₂ (X = I, OTf), NaI | γ-Haloamino alcohol. iitk.ac.in |
| Water | H₃O⁺ | γ-Amino diol |
| Alcohols | Acid catalyst (e.g., H₂SO₄) | γ-Alkoxyamino alcohol |
| Amines | Lewis Acid (e.g., Sc(OTf)₃) | γ-Diamino alcohol |
| Hydride | LiAlH₄ | γ-Amino alcohol (via C-N bond cleavage). bhu.ac.in |
The regioselectivity of these reactions is heavily influenced by substituents on the azetidine ring; however, for the unsubstituted azetidine moiety in this compound, this factor is irrelevant. magtech.com.cn The reaction proceeds via cleavage of a C-N bond.
Transformations Involving the Oxepane (B1206615) Ring of this compound
The oxepane ring is a seven-membered saturated ether. Compared to smaller cyclic ethers like oxetanes and epoxides, the oxepane ring possesses significantly less ring strain and is therefore generally more stable and less reactive. acs.org Transformations involving the cleavage of the oxepane ring are less common and require more forcing conditions than those for the azetidine moiety.
Potential reactions involving the oxepane ring include:
Acid-Catalyzed Cleavage: Treatment with strong Brønsted or Lewis acids at elevated temperatures could protonate or coordinate to the ether oxygen, activating the adjacent carbons for nucleophilic attack, leading to ring-opened products. However, the azetidine nitrogen is more basic and would likely be protonated preferentially.
Radical Functionalization: Methods for the C-H functionalization of alkanes and ethers, often involving radical intermediates generated via photoredox or metal catalysis, could potentially be applied to introduce functionality onto the carbon skeleton of the oxepane ring without cleaving it. acs.orgbeilstein-journals.org
The synthesis of complex spirocyclic systems containing oxepane rings has been documented, often utilizing intramolecular cycloaddition reactions as a key step. researchgate.netacs.orgnih.gov The stability of the oxepane ring is often relied upon during these synthetic sequences.
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound with nucleophiles and electrophiles is centered around the lone pairs of electrons on the nitrogen and oxygen atoms and the strained bonds of the azetidine ring.
Nucleophilic Reactivity: The primary nucleophilic center of the molecule is the secondary amine of the azetidine ring. rsc.org The lone pair on the nitrogen can react with a wide range of electrophiles in standard nucleophilic substitution or addition reactions. The ether oxygen of the oxepane ring is also a nucleophilic/Lewis basic site, though it is significantly less reactive than the amine nitrogen.
Electrophilic Reactivity: The molecule itself lacks a potent electrophilic center. Electrophilicity must be induced through activation. As discussed in Section 3.1, protonation or acylation of the azetidine nitrogen renders the α-carbons (C2 and C4) electrophilic and susceptible to attack by nucleophiles, which typically results in ring-opening. acs.orgmagtech.com.cn This activation is a cornerstone of azetidine functionalization.
The table below summarizes the expected reactivity at different sites within the molecule.
| Site | Type of Reactivity | Reacts With | Expected Transformation |
| Azetidine Nitrogen (N1) | Nucleophilic | Electrophiles (e.g., Alkyl halides, Acyl chlorides, Aldehydes) | N-Alkylation, N-Acylation, N-Hydroxyalkylation |
| Azetidine Carbons (C2, C4) | Electrophilic (when N is activated) | Nucleophiles (e.g., Halides, H₂O, Alcohols) | Ring-opening to form γ-substituted amines. iitk.ac.in |
| Oxepane Oxygen (O7) | Nucleophilic / Lewis Basic | Strong Acids (e.g., H₂SO₄) | Protonation, potential for ring cleavage under harsh conditions |
Metal-Catalyzed Transformations of this compound and its Analogues
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including azetidines. acs.org While direct catalytic transformations on the unsubstituted this compound are not widely reported, numerous methods developed for other azetidines and their analogues could be applicable, likely following an initial N-protection/functionalization step. mdpi.comacs.org
Common metal-catalyzed reactions applicable to the azetidine scaffold include:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. For an N-protected analogue of this compound, Pd-catalyzed C-H arylation or alkenylation could potentially occur at the C3 position of the azetidine ring. researchgate.net Intramolecular amination of C-H bonds to form azetidines is also a known Pd-catalyzed process. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including azide-alkyne cycloadditions and amination reactions. acs.orgmdpi.com Copper-catalyzed cross-couplings between alkyl iodides and organoboron reagents have been applied to functionalize azetidine rings. organic-chemistry.org
Titanium-Mediated Reactions: Titanium-mediated protocols have been developed for the synthesis of spirocyclic N-H azetidines from oxime ethers and terminal olefins, proceeding through a proposed titanacyclopropane intermediate. researchgate.net
Iron-Catalyzed Reactions: Iron catalysts are an economical option for various coupling reactions, including radical cascade reactions that can form complex heterocyclic systems. beilstein-journals.org
The table below presents examples of metal-catalyzed reactions that could be adapted for the functionalization of the azetidine ring in this compound or its derivatives.
| Reaction Type | Metal Catalyst | Typical Reagents | Expected Outcome on Azetidine Ring |
| C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Aryl Halide, Base | Functionalization at C3 |
| Suzuki-Miyaura Coupling | Copper / Palladium | 3-Iodoazetidine derivative, Arylboronic acid | Arylation at C3. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium | 3-Arylazetidine derivative, Amine, Base | N-Arylation of the azetidine. researchgate.net |
| Radical Cascade Cyclization | Iron / Copper | Alkene, Radical Initiator | Formation of fused or spirocyclic systems. rsc.org |
Reaction Mechanisms Underlying this compound Functionalization
The functionalization of this compound proceeds through well-understood reaction mechanisms common in heterocyclic chemistry.
Mechanism of Acid-Catalyzed Ring-Opening: The most characteristic reaction of the azetidine moiety is its acid-catalyzed ring-opening. The mechanism involves two key steps:
Activation: The azetidine nitrogen is first protonated by a Brønsted acid (or coordinated to a Lewis acid), forming a reactive azetidinium ion. This step significantly increases the electrophilicity of the ring carbons adjacent to the positively charged nitrogen. acs.org
Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electrophilic α-carbons (C2 or C4) from the backside, in a manner characteristic of an SN2 reaction. This attack leads to the cleavage of the C-N bond and relieves the ring strain, resulting in the formation of a linear γ-functionalized amino alcohol. iitk.ac.in
Mechanism of N-Functionalization: As a secondary amine, the nitrogen atom of this compound can be easily functionalized via nucleophilic substitution. In a reaction with an electrophile such as an alkyl halide (R-X), the nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon and displacing the halide leaving group to form a new C-N bond. This results in a tertiary amine (an N-substituted azetidinium salt), which can be deprotonated to yield the neutral N-substituted product.
Mechanism of Metal-Catalyzed C-H Functionalization (Exemplary): A plausible, though simplified, mechanism for a palladium-catalyzed C-H arylation at the C3 position of an N-protected azetidine involves a catalytic cycle:
C-H Activation/Concerted Metalation-Deprotonation: The palladium catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond at the C3 position to form a palladacycle intermediate.
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center, increasing its oxidation state (e.g., from Pd(II) to Pd(IV)).
Reductive Elimination: The aryl group and the azetidine C3-carbon are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. researchgate.net
These fundamental mechanisms provide a framework for predicting and understanding the diverse chemical transformations possible for this compound.
Advanced Structural and Spectroscopic Elucidation of 7 Oxa 1 Azaspiro 3.6 Decane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 7-Oxa-1-azaspiro[3.6]decane
High-resolution NMR spectroscopy is the cornerstone for determining the constitution and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus. The chemical shifts of the protons and carbons in the azetidine (B1206935) ring are expected to differ significantly from those in the larger oxepane (B1206615) ring due to variations in ring strain and proximity to the heteroatoms.
While specific experimental data for this compound is not publicly documented, expected chemical shift ranges can be predicted based on data from analogous azetidine and oxepane structures. chemicalbook.comnetlify.apporegonstate.edu The protons on carbons adjacent to the nitrogen (C2, C4) and oxygen (C6, C10) would appear most downfield due to the deshielding effects of the heteroatoms.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Predictions for this compound This table presents hypothetical data based on typical values for similar structural motifs to illustrate the expected NMR profile.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~3.0 - 3.5 | ~45 - 55 |
| C3 | ~1.8 - 2.2 | ~20 - 30 |
| C4 | ~3.0 - 3.5 | ~45 - 55 |
| C5 (spiro) | - | ~65 - 75 |
| C6 | ~3.5 - 4.0 | ~70 - 80 |
| C8 | ~1.6 - 2.0 | ~25 - 35 |
| C9 | ~1.6 - 2.0 | ~25 - 35 |
| C10 | ~3.5 - 4.0 | ~70 - 80 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle of this compound by revealing through-bond and through-space correlations. ipb.ptresearchgate.netscribd.com
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). It would be used to trace the proton connectivity within the azetidine and oxepane rings separately. For example, a cross-peak between the protons on C2 and C3 would confirm their vicinal relationship. scribd.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹J coupling). It provides an unambiguous assignment of each carbon signal by linking it to its known proton signal. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). It is crucial for connecting structural fragments and confirming the spirocyclic nature. For instance, correlations from the C2 protons to the spiro-carbon (C5) and the C4 protons to C5 would definitively establish the azetidine ring's connection point. scribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the stereochemistry and preferred conformation. For example, NOESY could reveal through-space interactions between protons on the azetidine ring and specific protons on the oxepane ring, thereby defining their relative orientation around the spiro center.
Table 2: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Purpose | Expected Key Correlations |
|---|---|---|
| COSY | Establish H-H connectivity | H2-H3, H3-H4, H6-H(unassigned), H8-H9, H9-H10 |
| HSQC | Link protons to their attached carbons | H2-C2, H3-C3, H4-C4, H6-C6, etc. |
| HMBC | Confirm long-range H-C connectivity | H2 to C4, C5; H6 to C5, C8; H10 to C5, C9 |
| NOESY | Determine spatial proximity and stereochemistry | Protons on C2/C4 with protons on C6/C10 |
The seven-membered oxepane ring is not planar and is expected to undergo conformational exchange processes, primarily ring inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying such processes. nih.govresearchgate.net
At room temperature, if the ring inversion is fast on the NMR timescale, the signals for axially and equatorially related protons may appear as averaged, broadened peaks. As the temperature is lowered, the rate of inversion slows. At a certain point, known as the coalescence temperature, the single broad peak will de-coalesce into two distinct signals corresponding to the now-distinguishable axial and equatorial environments. acs.org By analyzing the line shape changes, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. Such studies would provide critical insight into the conformational flexibility and stability of the oxepane ring within the spirocyclic framework.
X-ray Crystallography for Absolute Stereochemistry and Precise Geometric Parameters of this compound
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an exact picture of the molecule in the solid state. This technique is the gold standard for determining the absolute stereochemistry of a chiral center, such as the spiro-carbon (C5) in an enantiopure sample. It also provides highly precise measurements of bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com
Although a crystal structure for this compound is not available, data from related spirocyclic and heterocyclic compounds allow for the prediction of key geometric parameters. rsc.orgnih.gov The geometry around the spiro-carbon is expected to be a distorted tetrahedron. The bond angles within the four-membered azetidine ring would be significantly compressed from the ideal 109.5°, indicating substantial ring strain.
Table 3: Representative Geometric Parameters from Related Spirocyclic Structures This table presents typical bond lengths and angles observed in similar heterocyclic spiro-systems to illustrate the data obtained from X-ray crystallography.
| Parameter | Typical Value |
|---|---|
| C-N Bond Length | 1.43 - 1.47 Å |
| C-O Bond Length | 1.43 - 1.48 Å |
| Cspiro-N Bond Length | 1.44 - 1.47 Å |
| Cspiro-O Bond Length | 1.46 - 1.49 Å |
| C-C Bond Length | 1.50 - 1.54 Å |
| C-N-C Angle (azetidine) | ~90° |
| C-O-C Angle (oxepane) | ~110 - 115° |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies in this compound
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. wikipedia.org In electron ionization (EI) MS, the molecular ion (M⁺˙) of this compound would be observed, confirming its molecular formula (C₈H₁₅NO).
The fragmentation of the molecular ion is dictated by the presence of the two heteroatoms. The most common fragmentation pathways for amines and ethers are α-cleavages, where the bond adjacent to the heteroatom is broken. libretexts.orgmsu.edu
Azetidine Ring Cleavage : Alpha-cleavage next to the nitrogen atom can lead to the loss of an ethyl radical, resulting in a stable iminium ion.
Oxepane Ring Cleavage : Alpha-cleavage adjacent to the ether oxygen can result in the formation of a stable oxonium ion.
Retro-Spiro Fragmentation : Cleavage of the bonds to the spiro center can lead to the decomposition of the molecule into its constituent ring fragments.
Isotopic labeling, for instance by replacing specific protons with deuterium, can be used to definitively trace and confirm these proposed fragmentation pathways by observing the corresponding mass shifts in the fragment ions.
Table 4: Plausible Mass Spectrometry Fragments for this compound (MW: 141.22)
| m/z Value | Possible Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [M - C₂H₅]⁺ | α-cleavage at azetidine ring |
| 98 | [M - C₃H₇]⁺ | α-cleavage at azetidine ring |
| 84 | [C₅H₁₀N]⁺ | Cleavage of oxepane ring |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Strain Analysis in this compound
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org For this compound, these spectra would be dominated by absorptions corresponding to the vibrations of its various bonds.
C-H Stretching : Strong absorptions in the 2850-3000 cm⁻¹ region are expected from the sp³ C-H bonds. libretexts.org
N-H Stretching : A medium intensity, somewhat broad absorption between 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine. msu.edu
C-O-C Stretching : A strong, characteristic band in the 1000-1300 cm⁻¹ region, typical for ethers, would confirm the presence of the oxepane ring. uc.edu
C-N Stretching : A medium intensity band in the 1000-1250 cm⁻¹ region would be indicative of the aliphatic amine. msu.edu
Furthermore, vibrational spectroscopy can offer insights into the ring strain of the system. The frequencies of certain vibrations, particularly bending modes, in the four-membered azetidine ring may be shifted compared to acyclic analogues due to angle strain. This information complements the geometric data obtained from X-ray crystallography.
Table 5: Expected Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 3300 - 3500 | N-H stretch | Medium, Broad |
| 2850 - 3000 | C-H stretch (sp³) | Strong |
| 1450 - 1470 | C-H bend | Medium |
| 1000 - 1300 | C-O-C stretch (ether) | Strong |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiopure this compound
The spiro-carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing enantiomerically pure samples. researchgate.netresearchgate.net These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. mdpi.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a spectrum with positive and negative peaks (Cotton effects). mdpi.com
For a new chiral molecule like this compound, the absolute configuration can be determined by comparing the experimentally measured CD or ORD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). frontiersin.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the sample. This combination of experimental and theoretical chiroptical spectroscopy is a powerful, non-destructive method for stereochemical elucidation. nih.gov
Computational and Theoretical Studies on 7 Oxa 1 Azaspiro 3.6 Decane
Quantum Chemical Calculations of Electronic Structure and Energetics of 7-Oxa-1-azaspiro[3.6]decane
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-suited for investigating this molecule. A typical DFT study on this compound would involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Property Calculation: Calculating properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP, for instance, can identify regions of the molecule that are electron-rich (likely to act as nucleophiles) or electron-poor (likely to act as electrophiles).
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
For a molecule like this compound, the lone pairs of electrons on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO, making these sites reactive towards electrophiles. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ 2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability |
| Dipole Moment | ~ 2.5 D | Indicates a polar molecule |
Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations could be employed to:
Accurately determine thermochemical data: This includes the enthalpy of formation, entropy, and heat capacity.
Validate DFT results: High-level ab initio calculations can serve as a benchmark for the results obtained from more approximate methods.
Investigate excited states: This is important for understanding the molecule's behavior upon absorption of light (photochemistry).
Conformational Landscape and Ring Dynamics Modeling of this compound
The three-dimensional shape of a molecule is crucial to its function and reactivity. This compound contains a flexible seven-membered azepane ring and a more rigid four-membered cyclobutane (B1203170) ring. Understanding the interplay of these rings and the preferred conformations is a key area for computational study.
The conformational landscape of the azepane ring is complex, with several possible low-energy conformations such as chair, boat, and twist-chair. The spiro fusion to the cyclobutane ring will introduce significant conformational constraints. Computational methods that can be used to explore this landscape include:
Molecular Mechanics (MM): A faster, classical mechanics-based approach suitable for scanning a large number of possible conformations to identify low-energy candidates.
Quantum Mechanics (QM): Methods like DFT can then be used to re-optimize the low-energy conformations found with MM to obtain more accurate geometries and relative energies.
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insight into the dynamic behavior of the rings and the transitions between different conformations.
Prediction of Spectroscopic Properties of this compound
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, the following spectroscopic properties could be predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predictions can aid in the structural elucidation of the molecule and its derivatives.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would show characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations.
Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, which can help in interpreting experimental mass spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Corresponding Functional Group/Atom |
| ¹³C NMR | Spiro carbon signal at ~70-80 ppm | C(4) |
| ¹H NMR | Protons adjacent to nitrogen at ~2.5-3.5 ppm | -CH₂-N- |
| IR | C-O stretch at ~1050-1150 cm⁻¹ | Ether linkage |
| IR | N-H stretch (if protonated) at ~3200-3500 cm⁻¹ | Secondary amine |
Note: These are general predictions. Accurate spectral data would require specific quantum chemical calculations.
Reaction Pathway and Transition State Analysis for this compound Transformations
Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms, activation energies, and the structures of transition states. For this compound, potential reactions that could be studied computationally include:
N-Alkylation or N-Acylation: The nitrogen atom is a likely site for reaction with electrophiles. Computational studies could model the reaction pathway and determine the activation barriers for these transformations.
Ring-Opening Reactions: The strained cyclobutane ring or the azepane ring could potentially undergo ring-opening under certain conditions. Transition state analysis could reveal the feasibility of such reactions.
Protonation/Deprotonation: The basicity of the nitrogen atom can be calculated, and the protonation equilibrium can be studied in different solvents.
By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.
Molecular Docking and Interaction Studies with Non-Biological Targets (e.g., catalysts, supramolecular hosts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery with biological targets, it is also a valuable tool for understanding interactions with non-biological hosts.
For this compound, molecular docking could be used to study its interactions with:
Catalysts: If this molecule were to be used as a ligand in catalysis, docking could predict how it binds to a metal center.
Supramolecular Hosts: The binding of this compound within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene, could be modeled. This can provide information on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the host-guest complex.
These studies can guide the design of new materials and chemical systems where the specific recognition and binding of this compound are important.
Derivatization and Functionalization of 7 Oxa 1 Azaspiro 3.6 Decane
N-Substitution Reactions of the Amine Moiety in 7-Oxa-1-azaspiro[3.6]decane
The secondary amine within the azetidine (B1206935) ring of this compound is a primary site for derivatization. Its nucleophilicity allows for a variety of N-substitution reactions, enabling the introduction of a wide range of functional groups and the modulation of the scaffold's properties.
N-Alkylation and N-Arylation: The nitrogen atom can readily undergo alkylation with alkyl halides or sulfonates in the presence of a base to tether various alkyl chains. For more complex modifications, reductive amination with aldehydes or ketones provides a versatile route to substituted amines. Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the N-arylation of the scaffold, introducing aromatic and heteroaromatic moieties.
Acylation and Sulfonylation: Acylation with acyl chlorides or anhydrides, as well as sulfonylation with sulfonyl chlorides, can be used to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. The resulting amides and sulfonamides can act as hydrogen bond donors and acceptors, influencing the molecule's interaction with biological targets.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base | Alkyl |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Substituted alkyl |
| N-Arylation | Aryl halide, catalyst, base | Aryl/Heteroaryl |
| Acylation | Acyl chloride/anhydride, base | Acyl (Amide) |
| Sulfonylation | Sulfonyl chloride, base | Sulfonyl (Sulfonamide) |
Functionalization of the Oxepane (B1206615) Ring in this compound
Ring-Opening Reactions: The ether linkage in the oxepane ring is susceptible to cleavage under strong acidic conditions, potentially leading to linear amino alcohol derivatives. This ring-opening could be a strategic step in the synthesis of more complex, non-spirocyclic structures.
Electrophilic Addition: While the saturated nature of the oxepane ring limits its reactivity towards many electrophiles, the introduction of unsaturation would create a handle for further functionalization. For instance, the synthesis of an unsaturated analog would allow for reactions such as epoxidation, dihydroxylation, or hydrogenation.
Side-Chain Modifications and Diversification Strategies for this compound Scaffolds
The true chemical diversity of the this compound scaffold can be unlocked through the modification of side-chains introduced via the N-substitution reactions described previously. These strategies are fundamental in library synthesis for drug discovery programs.
Once an initial set of N-substituted derivatives is prepared, further modifications can be performed on the appended functional groups. For example, an N-alkyl chain containing a terminal ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. Similarly, an N-aryl derivative bearing a nitro group can be reduced to an aniline, which can then undergo a plethora of reactions common to aromatic amines.
| Initial Derivative | Subsequent Reaction | Final Functional Group |
| N-Alkyl-ester | Hydrolysis, then Amide coupling | N-Alkyl-amide |
| N-Aryl-nitro | Reduction | N-Aryl-amine |
| N-Alkenyl | Epoxidation | N-Alkyl-epoxide |
| N-Alkynyl | Click Chemistry (e.g., with azides) | N-Alkyl-triazole |
Synthesis of Spirocyclic Systems Bearing this compound Substructures
The this compound motif can also be incorporated into larger, more complex spirocyclic systems. This can be achieved by utilizing functional groups on a pre-formed this compound core to construct a second spirocycle.
For instance, an N-substituted derivative bearing a diol functionality could undergo a cyclization reaction, such as a double intramolecular Williamson ether synthesis or a reaction with a phosgene (B1210022) equivalent, to form a new spiro-fused ring system. Alternatively, a derivative with two appropriately positioned reactive groups could undergo a ring-closing metathesis to construct a carbocyclic or heterocyclic ring spiro-fused to the nitrogen atom. These strategies lead to novel and complex three-dimensional structures with potential applications in various fields of chemistry.
Emerging Applications and Research Niches for 7 Oxa 1 Azaspiro 3.6 Decane Scaffolds
7-Oxa-1-azaspiro[3.6]decane as a Privileged Scaffold in Synthetic Methodology Development
Oxa-azaspirocycles are considered privileged structures in medicinal chemistry and synthetic design due to their rigid, three-dimensional conformations, which can enhance binding to biological targets and improve pharmacokinetic properties. The synthesis and functionalization of these scaffolds are therefore key areas of methodology development. While methods targeting the specific this compound system are not widely published, the general accessibility of related spirocycles provides a strong foundation for its future use as a versatile building block.
Research into related structures has established robust methods for constructing oxa-azaspirocyclic cores. For instance, methodologies have been developed for the synthesis of various spirocyclic pyrrolidines on a large scale, underscoring their value as readily available building blocks for drug discovery. researchgate.netnih.gov One successful strategy involves the reaction of imines with allyl magnesium halides, followed by a bromocyclization to form the spirocyclic system. nih.gov Another powerful technique is the intramolecular hydrogen atom transfer (HAT) reaction promoted by nitrogen-centered radicals, which has been used to create diverse oxa-azaspirobicyclic systems, including 1-oxa-6-azaspiro[4.5]decane and 6-oxa-1-azaspiro[4.5]decane, from carbohydrate-based precursors. acs.orgcsic.es More recently, advanced catalytic methods, such as gold and palladium relay catalysis, have enabled the diastereoselective synthesis of complex dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net
These established synthetic routes to related scaffolds suggest that the this compound core is an accessible target. Its availability would enable its use as a unique starting material for diversification, where the secondary amine could be functionalized to introduce a wide array of substituents, leading to novel libraries of spirocyclic compounds for screening and further development.
Table 1: Synthetic Methodologies for Related Oxa-Azaspirocycles
| Methodology | Target Scaffold | Key Features | Reference(s) |
|---|---|---|---|
| Intramolecular Hydrogen Atom Transfer (HAT) | 1-Oxa-6-azaspiro[4.5]decane | N-radical promoted cyclization; high regio- and stereoselectivity. | acs.orgcsic.es |
| Imines and Allyl Halide Cyclization | Spirocyclic Pyrrolidines | Scalable, multi-gram synthesis; suitable for creating building blocks. | researchgate.netnih.gov |
| Au/Pd Relay Catalysis | 2-Oxa-7-azaspiro[4.5]decane | Tandem cyclization of enynamides; high diastereoselectivity. | researchgate.net |
Utilization of this compound as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
Asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, producing a single desired enantiomer. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. wikipedia.orgsigmaaldrich.com Chiral ligands, conversely, coordinate to a metal catalyst to create a chiral environment that influences the reaction pathway.
While the application of this compound itself as a chiral auxiliary or ligand is not yet documented in the literature, the potential for this application is significant. The rigid spirocyclic framework is well-suited for creating a defined and predictable steric environment. If synthesized in an enantiomerically pure form, the scaffold could be developed for asymmetric applications.
For example, related chiral azaspirocycles have proven effective in this capacity. A notable case involves a chiral 1-azaspiro[5.5]undecane N-oxyl radical, which has been used as a mediator for the enantioselective electrocatalytic oxidation of racemic amines and the asymmetric electrochemical lactonization of diols. bldpharm.comnih.gov These examples demonstrate that the core azaspirocyclic structure can effectively induce chirality in chemical transformations. Given this precedent, a chiral version of this compound could potentially be used to direct reactions such as alkylations, aldol (B89426) additions, or cycloadditions, representing a fertile ground for future research.
This compound in Materials Science
The unique structural features of spirocycles make them attractive monomers for creating specialized polymers with novel properties. The incorporation of a rigid, three-dimensional scaffold like this compound into a polymer backbone can disrupt chain packing, alter solubility, and introduce specific conformational constraints.
Commercial suppliers have identified this compound as a building block for polymer science and materials science, indicating its potential in this field. rsc.orgbldpharm.com Although specific research on its polymerization is not yet available, its structure suggests several possibilities. The secondary amine provides a reactive handle for incorporation into various polymer types. For instance, it could undergo nucleophilic addition to open strained cyclic monomers in ring-opening polymerizations or participate in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the this compound unit as a recurring motif, potentially leading to materials with high thermal stability, unique morphologies, or specialized gas-permeability properties.
Development of this compound-Based Probes for Chemical Biology Research (Non-Clinical)
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes in a non-clinical research setting. acs.org These tools often contain a reporter group, such as a fluorophore or a radioisotope, for detection and a reactive group for covalent labeling. The scaffold of a probe is crucial for determining its selectivity and cell permeability.
The this compound scaffold presents an untapped opportunity for the development of novel chemical probes. Its spirocyclic nature offers a defined three-dimensional shape that can be exploited for selective targeting. The secondary amine is a convenient point for chemical modification, allowing for the attachment of various functional moieties.
Precedent for using related scaffolds in probe development is well-established. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and radiolabeled with fluorine-18 (B77423) to create selective radioligands for imaging sigma-1 receptors via positron emission tomography (PET). nih.gov In another innovative approach, complex azaspirocycles have been synthesized directly on DNA tags to generate DNA-encoded libraries for the discovery of new bioactive molecules. rsc.org By analogy, this compound could be functionalized with environmentally sensitive fluorophores, such as nitrobenzofurazan, rsc.org or with photo-affinity labels to create tools for identifying new protein targets or imaging specific cellular events.
Table 2: Examples of Spirocyclic Scaffolds in Chemical Biology
| Scaffold | Application | Target/Function | Reference(s) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Radioligand for PET Imaging | Sigma-1 Receptors | nih.gov |
| 2-Oxa-1-azabicyclo[3.2.0]heptane | DNA-Encoded Library Synthesis | Diversifying chemical space for drug discovery | rsc.org |
Applications of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. The properties of the resulting assemblies are dictated by the shape, size, and functionality of their molecular components.
Currently, there is no published research on the application of this compound in supramolecular chemistry. However, its molecular structure possesses features that make it a highly promising candidate for this field. The secondary amine and the ether oxygen can act as hydrogen bond donors and acceptors, respectively, enabling participation in directed self-assembly processes. The rigid, well-defined spirocyclic structure could serve as a unique vertex or linker in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Furthermore, its distinct three-dimensional shape could be used to create specific host-guest binding cavities for molecular recognition or to template the formation of complex, ordered architectures in solution or the solid state. The development of synthetic routes to functionalized this compound derivatives would open the door to exploring these exciting possibilities in the design of new supramolecular materials.
Challenges and Future Research Directions in 7 Oxa 1 Azaspiro 3.6 Decane Chemistry
Overcoming Synthetic Challenges for Complex 7-Oxa-1-azaspiro[3.6]decane Architectures
The synthesis of complex spirocyclic systems like this compound is inherently challenging. The construction of the quaternary spirocenter, which connects the two rings through a single atom, requires precise control over reactivity and stereochemistry. bldpharm.comwikipedia.org
Key synthetic challenges include:
Stereocontrolled Synthesis: Achieving the desired stereoisomer is a major hurdle. For related 1-oxa-7-azaspiro[4.5]decane systems, stereocontrolled syntheses have been developed to produce specific epimers, which are crucial for their activity as receptor antagonists. nih.gov These methods often involve either hydrogenation of a dihydrofuran intermediate or a stereoselective alkene hydroarylation to install the desired stereocenter. nih.gov
Ring Size and Strain: The synthesis of the spiro[3.6]decane system, involving a four-membered azetidine (B1206935) ring and a seven-membered oxepane (B1206615) ring, introduces considerations of ring strain that can influence reaction feasibility and stability.
Functional Group Tolerance: Developing robust synthetic routes that tolerate a wide variety of functional groups is essential for creating diverse libraries of this compound derivatives for screening and other applications. For other spirocyclic pyrrolidines, multi-step sequences have been developed that are scalable and tolerate various functionalities. acs.orgacs.org
A variety of synthetic strategies have been employed for analogous spirocycles, which could potentially be adapted for the this compound core. These are summarized in the table below.
| Synthetic Approach | Description | Potential Applicability to this compound | Reference |
| Intramolecular Hydrogen Abstraction | N-radicals generated from phosphoramidate (B1195095) derivatives of C-glycosides can undergo intramolecular hydrogen atom transfer to form oxa-aza spirobicyclic systems. | This method has been used to create 1-oxa-6-azaspiro[4.5]decane and 1-oxa-7-azaspiro[5.5]undecane systems and could be explored for the [3.6] system. | csic.escsic.es |
| Petasis and Sakurai Reactions | These reactions on cyclic ketones, followed by hydroboration-oxidation, have been used to synthesize spirocyclic pyrrolidines. | This approach is general and tolerates various protective groups, making it potentially suitable for creating functionalized this compound derivatives. | acs.org |
| Reductive Cyclization | The reduction of α-amino nitrile derivatives has been described for the synthesis of 1-azaspiro[4.n]alkanes. | This could be a viable route if the appropriate α-amino nitrile precursor for the this compound system can be synthesized. | acs.org |
Development of Novel Catalytic Systems for this compound Transformations
Catalysis plays a pivotal role in overcoming the activation barriers associated with the synthesis and functionalization of complex molecules like this compound. The development of novel catalytic systems is a key area of research.
For related spirocyclic systems, various catalytic approaches have been investigated:
Manganese and Iron Catalysis: Mn or Fe catalyzed hydrogen-atom transfer (HAT) reactions of olefinic amines have been used to synthesize bridged bicyclic and spirocyclic saturated N-heterocycles. google.com
Palladium Catalysis: Palladium catalysts are used in various C-H functionalization and cross-coupling reactions that could be applied to modify the this compound scaffold.
Copper Catalysis: Copper-catalyzed enantioselective ring-opening reactions of cyclopropanes are well-established for creating chiral centers and could be explored for constructing or modifying the spirocyclic core. scispace.com
Organocatalysis: Chiral organocatalysts can be used to control stereochemistry in the formation of spirocyclic compounds.
Future research will likely focus on developing catalysts that are highly selective for specific C-H bonds on the this compound scaffold, allowing for late-stage functionalization. This would enable the rapid generation of analogues with diverse properties.
Exploration of Unconventional Reactivity Patterns of this compound
The unique combination of a strained azetidine ring and a flexible oxepane ring in this compound could lead to unconventional reactivity patterns. Research in this area is still in its early stages, but some potential avenues for exploration include:
Ring-Opening Reactions: The strained four-membered azetidine ring could be susceptible to catalytic ring-opening, providing a pathway to novel functionalized seven-membered rings. scispace.comrsc.org The development of biocompatible catalysts for such transformations would be of particular interest for applications in medicinal chemistry. rsc.org
Transannular Reactions: The proximity of the nitrogen and oxygen atoms across the spirocyclic system could facilitate transannular reactions, leading to the formation of bridged or fused ring systems.
Reactivity of the Spirocenter: The quaternary carbon at the spiro junction is a unique reactive site that could be targeted for specific transformations.
Understanding these reactivity patterns will require detailed mechanistic studies, potentially aided by computational chemistry.
Expanding the Scope of this compound Applications in Chemical Sciences
While specific applications for this compound are not yet widely reported, its structural motifs are present in a range of biologically active molecules and functional materials.
Medicinal Chemistry: Spirocyclic scaffolds are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties. univ.kiev.ua Analogous oxa-aza spirocycles have been investigated as building blocks for various therapeutic agents. For instance, derivatives of 1-oxa-3-azaspiro[4.5]decan-2-one have been explored for the treatment of eating disorders. google.com
Building Blocks in Organic Synthesis: The this compound core can serve as a versatile building block for the synthesis of more complex molecules. acs.org Its functional groups can be modified to introduce a variety of substituents, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries.
Materials Science: Spirocyclic compounds are also being explored for applications in organic optoelectronics due to their rigid structures that can prevent intermolecular interactions and improve solubility. acs.org
The table below lists some related oxa-aza spirocyclic compounds and their documented applications.
| Compound Family | Application Area | Reference |
| 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives | Treatment of eating disorders | google.com |
| 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives | NK-1 receptor antagonists | nih.gov |
| Spirocyclic Pyrrolidines | Biologically relevant building blocks for drug discovery | acs.orgacs.org |
Integration of Machine Learning and AI in this compound Design and Synthesis
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be applied to various aspects of this compound chemistry.
Reaction Prediction: AI models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, including the synthesis and functionalization of complex molecules like this compound. nih.govarxiv.org This can help chemists to identify promising reaction conditions and avoid failed experiments.
Catalyst Design: ML algorithms can be used to design novel catalysts with enhanced activity and selectivity for specific reactions involving the this compound scaffold. rsc.org
De Novo Molecular Design: AI can be used to design novel this compound derivatives with desired properties, such as high binding affinity for a specific biological target.
Prediction of Reactivity: Computational models can predict reactivity indices for different positions on the spirocyclic core, guiding synthetic efforts towards the desired products. acs.org
The integration of AI and machine learning with automated synthesis platforms has the potential to significantly accelerate the discovery and development of new molecules based on the this compound framework.
Q & A
Q. What synthetic methodologies are recommended for 7-Oxa-1-azaspiro[3.6]decane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer :
- Step 1 : Use spiroannulation strategies involving cyclization of precursor amines or oxa-heterocycles. For example, combine a ketone or aldehyde with a nitrogen-containing precursor under acidic or basic catalysis .
- Step 2 : Optimize solvent polarity (e.g., THF or DCM) and temperature (25–80°C) to balance reaction rate and byproduct formation.
- Step 3 : Monitor reaction progress via TLC or LC-MS, and purify using flash chromatography or recrystallization.
- Key Consideration : Impurities like decane derivatives (e.g., 4-methyl-decane) may form during side reactions; adjust stoichiometry to minimize these .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm spirocyclic geometry and substituent positions. DEPT spectra can resolve overlapping signals in crowded regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (182.224 g/mol, similar to analogs in ) and fragmentation patterns.
- Chromatography : Employ HPLC with high-resolution columns (e.g., Chromolith®) to assess purity and detect trace byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Inspect gloves for integrity before use .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. experimental solubility data for this compound?
Methodological Answer :
- Step 1 : Use molecular dynamics (MD) simulations to model solute-solvent interactions. Compare results with experimental solubility in polar (e.g., water) and nonpolar (e.g., decane) solvents .
- Step 2 : Adjust force-field parameters (e.g., surface tension, contact angle) to align with empirical data from interfacial tracer experiments .
- Data Contradiction Analysis : If discrepancies persist, validate simulations with experimental capillary pressure measurements (see equations 3.6–3.7 in ).
Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature?
Methodological Answer :
- Design : Use a full factorial design with factors like pH (2–12), temperature (4–40°C), and storage duration (0–30 days). Replicate trials to ensure statistical power .
- Response Variables : Measure degradation via HPLC peak area reduction and identify byproducts using HRMS.
- Analysis : Apply ANOVA to determine significant factors (e.g., pH > temperature in acidic conditions) .
Q. How can interfacial tracer techniques be adapted to study this compound’s behavior in multiphase systems?
Methodological Answer :
- Procedure : Inject the compound as a tracer in decane/water systems and monitor breakthrough curves via UV-Vis or fluorescence detection .
- Data Interpretation : Calculate interfacial area using the method in Figure 5.1 , adjusting for the compound’s unique surface activity.
- Challenge : Account for hysteresis effects by repeating drainage and imbibition cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
